Enhanced Lipophilicity of 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine
The compound exhibits a calculated LogP of 4.91 (or 5.38 from PubChem) [1]. In contrast, the core scaffold without substitution, 4-phenyl-N-propyl-1,3-thiazol-2-amine (CAS: 478067-24-2), is expected to have a significantly lower LogP, consistent with a less hydrophobic structure . This difference highlights the impact of the 2,4-dichlorophenyl group on the compound's lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.91 (calculated, ChemBase); LogP = 5.38 (PubChem data) |
| Comparator Or Baseline | 4-phenyl-N-propyl-1,3-thiazol-2-amine (CAS: 478067-24-2): LogP not explicitly provided, but significantly lower due to absence of chlorine atoms. |
| Quantified Difference | Substantially higher LogP due to the dichlorophenyl substitution. |
| Conditions | Calculated LogP values using standard computational methods. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and compound distribution, which is a critical parameter for both in vitro and in vivo applications, making this specific compound more suitable for certain assays where cell penetration is required.
- [1] ChemBase. (n.d.). 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine. Retrieved from http://www.chembase.cn/molecule-232320.html View Source
